2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C14H30Cl2N2 . It has an average mass of 297.307 Da and a monoisotopic mass of 296.178589 Da .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on the piperidine core, a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and monoisotopic mass .Scientific Research Applications
Anticancer Potential
- Piperidine derivatives have been explored for their potential as anticancer agents. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown strong anticancer activity, especially compounds with low IC50 values, indicating their potential in cancer treatment (Rehman et al., 2018).
Antimicrobial and Antioxidant Activities
- Some piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized with the presence of piperidine, showed notable antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).
Antibacterial Properties
- The antibacterial potential of piperidine derivatives is also notable. Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors, particularly effective against Gram-negative bacterial strains (Iqbal et al., 2017).
Anti-acetylcholinesterase Activity
- Piperidine derivatives have been found to have significant anti-acetylcholinesterase (anti-AChE) activity, with certain compounds showing substantial increase in activity upon specific structural modifications. This suggests their potential use in treating neurological disorders (Sugimoto et al., 1990).
Synthesis and Biological Characterization
- The synthesis and biological characterization of piperidine derivatives have been extensively studied, revealing their varied degrees of affinity for dopamine, serotonin, and norepinephrine transporters, suggesting potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Novel Applications in Antibacterial Study
- N-substituted derivatives of piperidine compounds have been synthesized and evaluated for their antibacterial activity, showing moderate to significant activity against various bacterial strains (Khalid et al., 2016).
Synthesis of Bioactive Heterocycle
- The synthesis of novel bioactive heterocycles involving piperidine derivatives has been explored, showing the potential for applications in antimicrobial activities (Ovonramwen et al., 2019).
Properties
IUPAC Name |
2-ethyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-14-7-3-4-10-16(14)11-8-13-6-5-9-15-12-13;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBASEQQVBMPMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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